4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
Description
Properties
IUPAC Name |
4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c1-5-4-11-8-7(5)6(9)2-3-10-8;/h2-4H,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAXKJGIEFSGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with an amine under acidic conditions.
Chlorination: The next step involves the introduction of the chlorine atom at the 4-position. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is introduced at the 3-position using methylating agents like methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:
- Continuous flow synthesis to enhance reaction efficiency.
- Use of high-purity reagents and solvents.
- Implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring fused with a pyrrole ring. It's used in chemical and pharmaceutical research because of its unique structural properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry Used as a building block in the synthesis of complex organic molecules.
- Biology Employed in the study of enzyme inhibition and protein-ligand interactions.
- Medicine Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
- Industry Utilized in the development of novel materials and chemical processes.
This compound is a heterocyclic compound with a pyridine ring fused with a pyrrole ring. This compound has potential biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer properties. Compounds structurally similar to 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine have demonstrated effectiveness against various cancer cell lines, including ovarian and breast cancer cells. In vitro studies suggest moderate cytotoxicity against these cell lines while maintaining low toxicity towards non-cancerous cells.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against pathogenic bacteria and fungi. Its structural features allow it to interact with microbial targets effectively, potentially inhibiting their growth.
Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor. It interacts with various biochemical pathways, suggesting potential applications in treating diseases caused by enzyme dysregulation.
Mechanism of Action
The mechanism of action of 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The following table highlights structural analogs and their key differences:
Key Observations :
- Substituent Effects : The methyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., iodo or nitro derivatives), improving membrane permeability .
- Ring Position : Compounds like 4-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1111638-02-8) differ in ring fusion ([2,3-c] vs. [2,3-b]), altering electronic properties and binding interactions .
- Hydrogenation : Partially saturated derivatives (e.g., 4-Chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride , CAS 1818847-83-4) exhibit reduced aromaticity, impacting metabolic stability and conformational flexibility .
Pexidartinib Hydrochloride
- Structure : Contains a pyrrolo[2,3-b]pyridine core with a trifluoromethylpyridyl group and a chlorophenyl moiety .
- Application: Approved for tenosynovial giant cell tumor (TGCT) due to its dual inhibition of c-FMS and c-KIT kinases .
- Comparison : The target compound lacks the extended substituents of pexidartinib but shares the core structure critical for kinase binding .
4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- Synthesis : Prepared via halogenation (e.g., iodination) of the parent pyrrolo[2,3-b]pyridine .
- Utility : The iodine atom facilitates further functionalization (e.g., cross-coupling reactions) for radiopharmaceutical development .
Nitro and Amino Derivatives
- 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine : The nitro group acts as an electron-withdrawing substituent, making it reactive toward reduction or nucleophilic substitution .
- 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 1000340-38-4): The amine group enables hydrogen bonding, enhancing interactions with biological targets .
Biological Activity
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic compound notable for its unique structural properties, which include a pyridine ring fused with a pyrrole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 170.61 g/mol. The presence of the chlorine atom at the 4-position and the methyl group at the 3-position of the pyrrole ring enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClN₂ |
| Molecular Weight | 170.61 g/mol |
| CAS Number | 2137851-86-4 |
| Solubility | Soluble in water |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrole Ring : Cyclization reaction involving suitable precursors.
- Chlorination : Introduction of the chlorine atom using chlorinating agents.
- Methylation : Addition of the methyl group at the 3-position.
- Formation of Hydrochloride Salt : Reaction with hydrochloric acid to form the hydrochloride salt.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds structurally similar to 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine have demonstrated effectiveness against various cancer cell lines, including ovarian and breast cancer cells. In vitro studies suggest moderate cytotoxicity against these cell lines while maintaining low toxicity towards non-cancerous cells .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly against pathogenic bacteria and fungi. Its structural features allow it to interact with microbial targets effectively, potentially inhibiting their growth .
Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor. It interacts with various biochemical pathways, suggesting potential applications in treating diseases caused by enzyme dysregulation .
Case Studies
- Antitumor Activity : A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their cytotoxic effects on cancer cell lines. The most active compounds showed IC50 values below 10 µM against ovarian cancer cells .
- Antimycobacterial Activity : Research focusing on antimycobacterial activity revealed that certain derivatives exhibited MIC values lower than 0.15 µM against Mycobacterium tuberculosis, indicating strong potential for developing new tuberculosis treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
